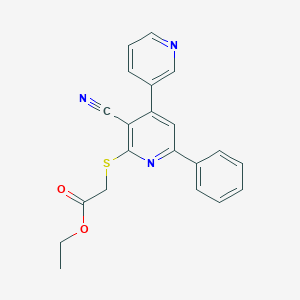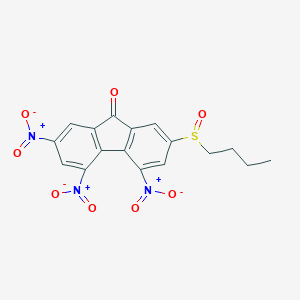
2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with nitro groups and a butylsulfinyl moiety, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one typically involves multi-step organic reactions. One common approach is the nitration of fluorene derivatives followed by the introduction of the butylsulfinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylsulfinyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various coupling reactions.
Substitution: The nitro groups can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one has found applications in several scientific research areas:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, while the butylsulfinyl moiety can interact with various enzymes and proteins, potentially modulating their activity. The compound’s ability to undergo multiple types of chemical reactions makes it a versatile tool in studying biochemical pathways and developing new therapeutic agents.
Comparación Con Compuestos Similares
2-(Butylsulfinyl)-4,5,7-trinitrofluorene: Lacks the ketone group but shares similar reactivity.
4,5,7-Trinitrofluorene: Lacks the butylsulfinyl group, making it less versatile in certain reactions.
2-(Butylsulfinyl)fluorene: Lacks the nitro groups, resulting in different chemical behavior.
Uniqueness: 2-(butylsulfinyl)-4,5,7-trisnitro-9H-fluoren-9-one stands out due to the combination of nitro and butylsulfinyl groups, which confer unique reactivity and potential applications. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C17H13N3O8S |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
2-butylsulfinyl-4,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C17H13N3O8S/c1-2-3-4-29(28)10-7-12-16(14(8-10)20(26)27)15-11(17(12)21)5-9(18(22)23)6-13(15)19(24)25/h5-8H,2-4H2,1H3 |
Clave InChI |
FINGMKPLHVHTOP-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)C1=CC(=C2C(=C1)C(=O)C3=CC(=CC(=C32)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCCCS(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


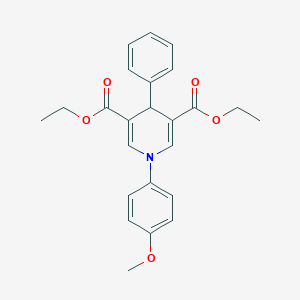
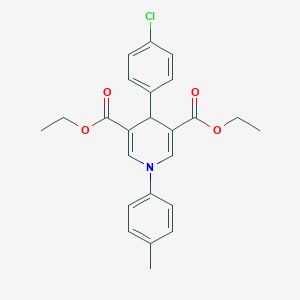
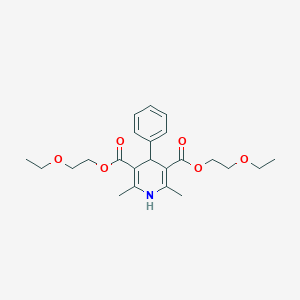
![2-[(10-methyl-10H-phenothiazin-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B343973.png)
![4-(3-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343975.png)
![4-{4-nitrophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbothioamide](/img/structure/B343977.png)
![3-acetyl-4-{4-nitrophenyl}-1,2-dimethyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343978.png)
![4-(4-methoxyphenyl)-1,2-dimethyl-5-oxo-4H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B343980.png)
![ethyl 4-(4-methoxyphenyl)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B343981.png)
![4-(4-chlorophenyl)-2-methyl-3-(phenylsulfonyl)-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343983.png)
![3-acetyl-4-(4-bromophenyl)-2-methyl-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B343984.png)
![Ethyl 4-{4-nitrophenyl}-2-methyl-1,4-dihydro[1]benzothieno[3,2-b]pyridine-3-carboxylate 5,5-dioxide](/img/structure/B343985.png)

